Guanidine hydrochloride Guanidine hydrochloride Guanidine Hydrochloride is the hydrochloride salt form of guanidine, a strong basic compound with parasympathomimetic activity. Guanidine hydrochloride enhances the release of acetylcholine following a nerve impulse and potentiates acetylcholine actions on muscarinic and nicotinic receptors. It also appears to slow the rates of depolarization and repolarization of muscle cell membranes. (NCI05)
A strong organic base existing primarily as guanidium ions at physiological pH. It is found in the urine as a normal product of protein metabolism. It is also used in laboratory research as a protein denaturant. (From Martindale, the Extra Pharmacopoeia, 30th ed and Merck Index, 12th ed) It is also used in the treatment of myasthenia and as a fluorescent probe in HPLC.
Brand Name: Vulcanchem
CAS No.: 50-01-1
VCID: VC20755128
InChI: InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H
SMILES: C(=N)(N)N.Cl
Molecular Formula: CH5N3.ClH
CH6ClN3
CH5N3.ClH
CH6ClN3
Molecular Weight: 95.53 g/mol

Guanidine hydrochloride

CAS No.: 50-01-1

Cat. No.: VC20755128

Molecular Formula: CH5N3.ClH
CH6ClN3
CH5N3.ClH
CH6ClN3

Molecular Weight: 95.53 g/mol

* For research use only. Not for human or veterinary use.

Guanidine hydrochloride - 50-01-1

CAS No. 50-01-1
Molecular Formula CH5N3.ClH
CH6ClN3
CH5N3.ClH
CH6ClN3
Molecular Weight 95.53 g/mol
IUPAC Name guanidine;hydrochloride
Standard InChI InChI=1S/CH5N3.ClH/c2-1(3)4;/h(H5,2,3,4);1H
Standard InChI Key PJJJBBJSCAKJQF-UHFFFAOYSA-N
SMILES C(=N)(N)N.Cl
Canonical SMILES C(=N)(N)N.Cl
Colorform Deliquescent crystalline mass
Melting Point 178-185 °C

Chemical Structure and Properties

Molecular Structure and Crystal Characteristics

Guanidine hydrochloride crystallizes in an orthorhombic space group Pbca. The crystal structure consists of a network of guanidinium cations and chloride anions linked by N–H···Cl hydrogen bonds . This arrangement contributes to its unique properties and applications in biochemistry. The molecule features a central carbon atom bonded to three nitrogen atoms, with the positive charge delocalized across the nitrogen atoms, creating a stable cationic structure.

Physical and Chemical Properties

Guanidine hydrochloride possesses several distinct physical and chemical properties that make it suitable for its various applications in biochemical research. The compound appears as a white powder at room temperature and exhibits significant solubility in water and ethanol .

Table 1: Physical and Chemical Properties of Guanidine Hydrochloride

PropertyValue
CAS Number50-01-1
Molecular FormulaCH₅N₃ · HCl
Molecular Weight95.53 (59.07 · 36.46)
AppearanceWhite powder
Melting Point178-185°C
Density1.345 g/cm³ at 20°C
SolubilityWater (6M), Ethanol (1M)
Acidity (pKa)13.6

Guanidine hydrochloride functions as a weak acid with a pKa of 13.6. The relatively low acidity stems from the complete delocalization of the positive charge through its three nitrogen atoms (with some positive charge residing on the carbon atom). This delocalization stabilizes the cation, making it less prone to deprotonation .

Chemical Reactivity

Despite its weak acidity, guanidine hydrochloride can undergo deprotonation by stronger bases such as sodium hydroxide:

C(NH₂)₃⁺ + OH⁻ ⇌ HNC(NH₂)₂ + H₂O

This equilibrium reaction remains incomplete due to the relatively small acidity difference between guanidinium and water (pKa values: 13.6 vs 15.7). Complete deprotonation requires extremely strong bases such as lithium diisopropylamide .

Applications in Protein Science

Protein Denaturation

Guanidine hydrochloride serves as one of the strongest denaturants employed in protein folding studies. At high concentrations (typically 6 M), proteins lose their ordered structure and become randomly coiled, essentially eliminating all residual structure . This property makes it invaluable for studying protein folding mechanisms and for solubilizing denatured insoluble proteins.

The denaturant functions by disrupting hydrogen bonds and hydrophobic interactions within proteins. This disruption causes the protein to unfold and expose its hydrophobic core, which normally remains buried within the folded structure. The ability to completely denature proteins makes guanidine hydrochloride particularly useful for studying protein folding thermodynamics and kinetics.

Protein Digestion in Proteomics

Guanidine hydrochloride offers significant advantages in proteomics research, particularly for protein digestion protocols. Research findings demonstrate that protein digestion in guanidine hydrochloride can be optimally completed within just 30 minutes using endoprotease Lys-C, substantially reducing the typical overnight incubation time required in traditional protocols .

Importantly, no chemical artifacts are introduced when samples are incubated in guanidine hydrochloride at temperatures as high as 95°C, making it an appropriate buffer for shotgun proteomics applications . This property allows for rapid sample processing without compromising data quality, significantly accelerating proteomics workflows.

Protein-Protein Interaction Studies

Guanidine hydrochloride provides an efficient methodology for investigating protein-protein interactions (PPIs) through affinity-purification mass spectrometry (AP-MS). The compound allows for efficient elution and subsequent fast digestion of PPIs, enabling high-throughput analysis of protein interactions .

This approach has been validated through label-free PPI analysis of GFP-tagged yeast deubiquitinating enzymes, demonstrating the utility of guanidine hydrochloride protocols that can be scaled to 96-well plate formats for increased throughput . Such applications illustrate the compound's versatility beyond simple denaturation studies.

RNA Isolation

Beyond its applications in protein science, guanidine hydrochloride is used in RNA isolation protocols to dissociate nucleoproteins and inhibit RNase activity . This dual function helps preserve RNA integrity during extraction and purification procedures, making it an essential component in many nucleic acid isolation kits and protocols.

Historical Context

The study of guanidine hydrochloride's interactions with proteins dates back to the late 1920s. Petrunkin and Petrunkin (1927, 1928) appear to be among the first researchers to investigate the binding of guanidine hydrochloride to gelatin and thermally denatured proteins from brain tissue .

Since these early investigations, guanidine hydrochloride has become a staple reagent in biochemistry and molecular biology laboratories worldwide, with applications expanding from simple protein denaturation studies to sophisticated proteomics workflows and high-throughput protein-protein interaction analyses.

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